

Commercial Suppliers of High-Purity NAD+-d4: A Technical Guide

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Compound of Interest

Compound Name: NAD+-d4

Cat. No.: B12369884

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This technical guide provides an in-depth overview of commercially available high-purity deuterated nicotinamide adenine dinucleotide (**NAD+-d4**) for researchers, scientists, and drug development professionals. This document outlines key specifications from various suppliers, detailed experimental protocols for its application, and visual representations of relevant biological and experimental workflows.

Introduction to NAD+-d4

Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for various signaling enzymes.^[1] Its deuterated isotopologue, **NAD+-d4**, serves as an invaluable tool in metabolic research and analytical biochemistry. The incorporation of deuterium atoms creates a stable, heavier version of the molecule that is chemically identical to its endogenous counterpart but distinguishable by mass spectrometry. This property makes **NAD+-d4** an excellent internal standard for accurate quantification of NAD+ levels in biological samples and a powerful tracer for metabolic flux analysis.^[2]

Commercial Supplier and Product Specifications

The selection of a high-purity **NAD+-d4** supplier is a critical step for ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation. Below is a summary of information gathered from prominent commercial suppliers.

Supplier	Product Name	Catalog Number	Purity	Isotopic Enrichment	Formulation	Storage
MedchemExpress	NAD+-d4	HY-W654288	98.32% ^[2]	Not specified	Solid ^[2]	-20°C ^[2]
Invivochem	β-NAD-d4	V79637	≥97.61% ^[3]	Not specified	White to Off-White Solid ^[3]	-20°C for 3 years ^[3]
Toronto Research Chemicals (TRC)	Nicotinamide Adenine Dinucleotide-d4 (d3 major)	N407768 (via LGC Standards)	Not specified	d3 major	Not specified	Not specified
Cayman Chemical	Nicotinamide-d4*	11127	Not specified	≥99% (d1-d4) ^[4]	Solid ^[4]	-20°C ^[4]

*Note: Cayman Chemical provides detailed specifications for the related precursor, Nicotinamide-d4, which indicates the level of isotopic enrichment achievable for similar compounds. Direct specifications for **NAD+-d4** were not readily available.

Experimental Protocols

The primary application of high-purity **NAD+-d4** is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification of NAD+. The following is a representative protocol for the analysis of NAD+ in biological samples.

Protocol: Quantification of NAD+ in Cell Culture using NAD+-d4 Internal Standard and LC-MS/MS

1. Materials and Reagents:

- High-purity **NAD+-d4** (from a reputable supplier)

- NAD+ standard (for calibration curve)
- LC-MS grade methanol, acetonitrile, and water
- Formic acid
- Ammonium acetate
- Cultured cells of interest
- Phosphate-buffered saline (PBS), ice-cold
- Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)
- Microcentrifuge tubes
- Centrifuge capable of 4°C and >15,000 x g
- LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Standard Solutions:

- **NAD+-d4** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **NAD+-d4** in LC-MS grade water. Aliquot and store at -80°C.
- **NAD+-d4** Working Solution (e.g., 1 µg/mL): Dilute the stock solution in the extraction solvent.
- NAD+ Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NAD+ in LC-MS grade water. Aliquot and store at -80°C.
- NAD+ Calibration Curve Standards: Prepare a series of dilutions from the stock solution in the extraction solvent to cover the expected concentration range of NAD+ in the samples (e.g., 1 ng/mL to 1000 ng/mL).

3. Sample Preparation and Extraction:

- Aspirate the culture medium and wash the cells twice with ice-cold PBS.

- Add a defined volume of the pre-chilled extraction solvent containing the **NAD+-d4** internal standard (at a fixed concentration) to each well.
- Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Vortex the samples vigorously for 30 seconds.
- Centrifuge the samples at $>15,000 \times g$ for 15 minutes at 4°C to pellet proteins and cell debris.
- Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites like NAD+.
 - Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient from high organic to high aqueous content.
 - Flow Rate: Typically 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μL .
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - NAD+: Precursor ion (Q1) m/z 664.1 -> Product ion (Q3) m/z 428.1 (adenosine diphosphate ribose fragment).

- **NAD+-d4:** Precursor ion (Q1) m/z 668.1 -> Product ion (Q3) m/z 428.1.

- Optimize collision energy and other MS parameters for maximum signal intensity.

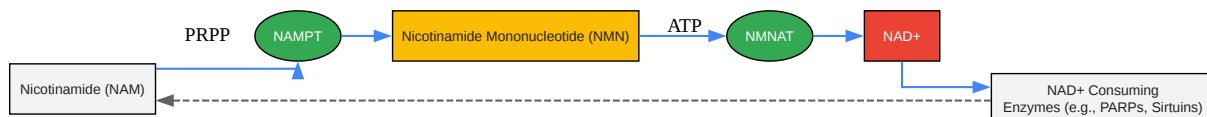
5. Data Analysis:

- Integrate the peak areas for both NAD+ and **NAD+-d4** in all samples and standards.
- Calculate the peak area ratio (NAD+ / **NAD+-d4**) for each sample and standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the NAD+ standards.
- Determine the concentration of NAD+ in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Signaling Pathway: NAD+ Salvage Pathway

The salvage pathway is a key mechanism for regenerating NAD+ from its precursors, such as nicotinamide (NAM). This pathway is critical for maintaining cellular NAD+ pools.

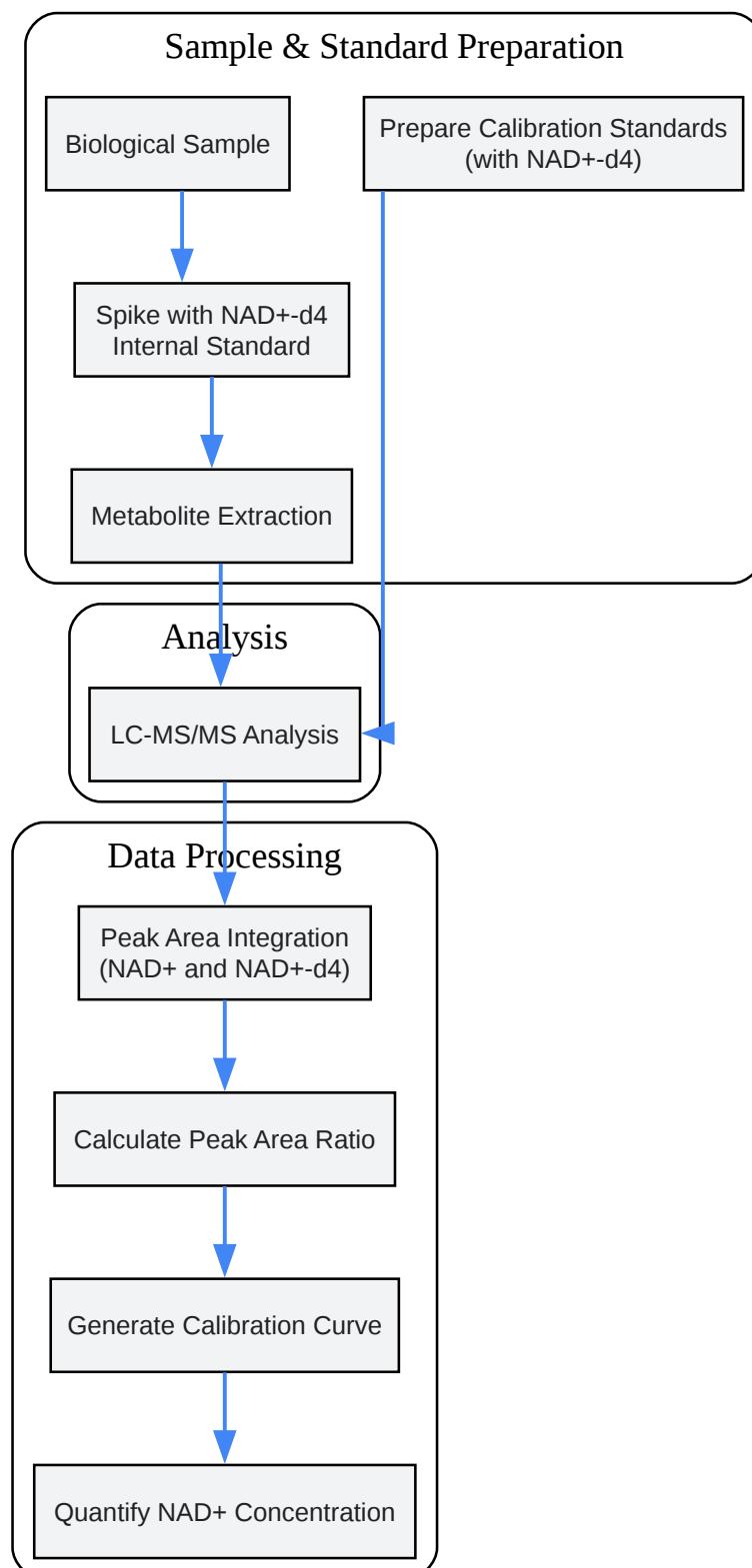


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Caption: A simplified diagram of the NAD+ salvage pathway.

Experimental Workflow: NAD+ Quantification

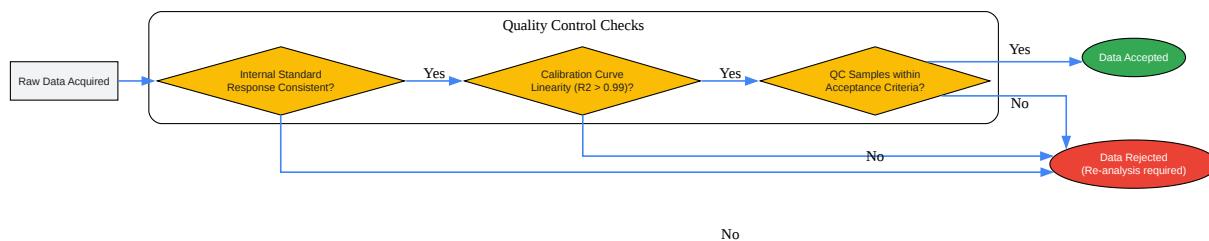
The following diagram illustrates the general workflow for quantifying NAD+ in biological samples using **NAD+-d4** as an internal standard.

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Caption: General workflow for NAD+ quantification using an internal standard.

Logical Relationship: Quality Control in NAD+ Analysis

Ensuring the quality and reliability of NAD+ quantification data is paramount. This diagram outlines the logical relationships in a typical quality control (QC) process.



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Caption: Logical flow for quality control in quantitative NAD+ analysis.

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